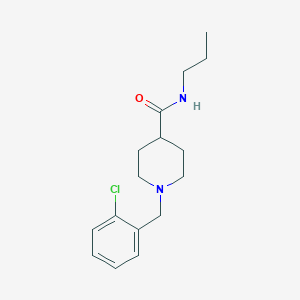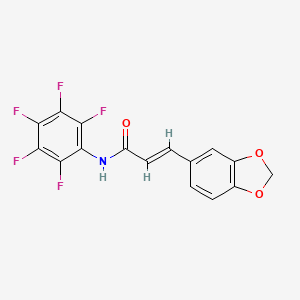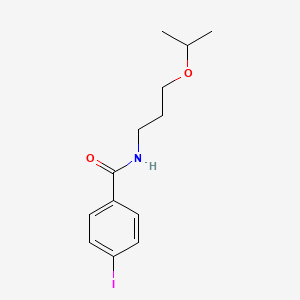
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
Mecanismo De Acción
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the cell. The reduction in calcium influx can lead to a decrease in the release of neurotransmitters, such as glutamate and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide are diverse and depend on the specific research question being investigated. 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to reduce pain perception in animal models of chronic pain. In addition, 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been shown to impair learning and memory in animal models, suggesting a role for NMDA receptors in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of NMDA receptors in various processes without affecting other receptors. However, one limitation of using 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over a prolonged period of time.
Direcciones Futuras
There are numerous future directions for research involving 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide. One area of interest is the role of NMDA receptors in depression and anxiety disorders. Another area of interest is the development of more selective NMDA receptor antagonists that could be used in the treatment of various diseases. Additionally, the use of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide in combination with other drugs could provide insights into the interactions between NMDA receptors and other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with propylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a valuable tool in the study of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has also been used to investigate the role of NMDA receptors in pain perception, addiction, and learning and memory.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-9-18-16(20)13-7-10-19(11-8-13)12-14-5-3-4-6-15(14)17/h3-6,13H,2,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNSJONHUQHHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5222414.png)
![3-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5222415.png)
![ethyl 3-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5222417.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5222431.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5222440.png)
![ethyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5222445.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)

![6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)
![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)
